4-Benzylidene-2-phenyl-2-oxazolin-5-one

Stereoselective synthesis Cycloaddition Constrained amino acids

For reproducible stereochemistry, select the (Z)-isomer of 4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1). This azlactone offers fixed exo-selectivity in Diels–Alder reactions and defined photochemical pathways. Verify isomeric purity via melting point (165–167°C) to ensure consistent cycloaddition yields and reliable performance in peptide mimetic synthesis.

Molecular Formula C16H11NO2
Molecular Weight 249.26
CAS No. 17606-70-1
Cat. No. B1144300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylidene-2-phenyl-2-oxazolin-5-one
CAS17606-70-1
Molecular FormulaC16H11NO2
Molecular Weight249.26
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11-
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1) – Azlactone Building Block for Stereoselective Synthesis and Photochemical Studies


4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1), also referred to as (Z)-4-benzylidene-2-phenyloxazol-5(4H)-one or 4-benzal-2-phenyl-5-oxazolone, is a well-characterized azlactone (oxazolone) derivative with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol [1]. It is commercially available in high purity (≥99%) and is a yellow crystalline solid with a melting point of 165–167 °C . This compound serves as a versatile precursor in the synthesis of α-amino acids, heterocycles, and conformationally constrained peptide mimetics. Its reactivity is governed by the electrophilic nature of the lactone carbonyl and the exocyclic double bond, which enables participation in cycloaddition, nucleophilic ring-opening, and photochemical transformations [2].

Why Azlactone Substitution Without Isomeric or Substituent Control Compromises Stereochemical Outcome and Reproducibility


In the class of 4-arylidene-2-phenyl-5(4H)-oxazolones, substitution of the benzylidene moiety or alteration of the geometric configuration profoundly alters the compound's stereoelectronic properties, directly impacting diastereoselectivity in cycloaddition reactions and the equilibrium between Z and E isomers under thermal or photochemical conditions [1]. The commercial product 4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1) is supplied predominantly as the (Z)-isomer, which exhibits a fixed exo-selectivity in Diels–Alder reactions with cyclopentadiene, whereas the (E)-isomer displays catalyst-dependent endo/exo reversibility . Simply sourcing a '4-benzylidene oxazolone' without strict isomeric specification or substituent control risks introducing uncontrolled stereochemical variability, inconsistent reaction yields, and non-reproducible photochemical behavior [2].

Quantified Differentiation of 4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1) Against Closest Analogs


Stereochemical Fidelity in Diels–Alder Cycloaddition: Z-Isomer Delivers Invariant Exo-Selectivity While E-Isomer Selectivity is Catalyst-Dependent

In Diels–Alder reactions with cyclopentadiene, the (Z)-isomer of 2-phenyl-4-benzylidene-5(4H)-oxazolone (1a) consistently yields the exo cycloadduct as the major product regardless of the Lewis acid catalyst employed [1]. In contrast, the (E)-isomer (1b) exhibits a reversal of endo/exo selectivity that is a function of the catalyst: under catalysis by silica gel, alumina, or exchanged clays, the endo adduct (2b) predominates, whereas with TiCl4- or ZnCl2-treated silica gel or alumina, the exo adduct (3b) becomes the major product [1].

Stereoselective synthesis Cycloaddition Constrained amino acids

Photochemical Reactivity Profile: Dual Pathways of Geometric Isomerization and Solvent Hydrogen Abstraction

4-Benzylidene-2-phenyl-2-oxazolin-5-one (the (Z)-isomer) undergoes two distinct primary photochemical processes upon UV irradiation: (i) geometric isomerization to the (E)-isomer via rotation around the exocyclic C=C bond, and (ii) hydrogen abstraction from the solvent (e.g., ethanol) leading to the formation of a ketyl radical intermediate . This dual photochemical behavior distinguishes it from other azlactones that lack an exocyclic benzylidene moiety or possess electron-donating substituents that alter the excited-state potential energy surface [1].

Photochemistry Isomerization Azlactone reactivity

Melting Point and Crystallinity as Indirect Indicators of Isomeric Purity

The commercial (Z)-4-benzylidene-2-phenyl-2-oxazolin-5-one exhibits a sharp melting point of 165–167 °C (lit.) . The corresponding (E)-isomer, when isolated, displays a different melting point and crystalline habit [1]. This difference provides a simple yet effective quality control metric: a melting point depression or broadening in a received sample may indicate the presence of the (E)-isomer or other impurities, which would compromise stereochemical fidelity in subsequent reactions.

Quality control Isomeric purity Solid-state characterization

Recommended Application Scenarios for 4-Benzylidene-2-phenyl-2-oxazolin-5-one (CAS 17606-70-1) Based on Verified Differential Evidence


Stereoselective Synthesis of 2-Amino-2-bicycloalkanecarboxylic Acids

Researchers requiring a predictable, exo-selective dienophile for the construction of conformationally constrained amino acid scaffolds should prioritize (Z)-4-benzylidene-2-phenyl-2-oxazolin-5-one. As demonstrated by Cativiela et al., this isomer yields the exo cycloadduct consistently with cyclopentadiene, irrespective of the Lewis acid catalyst, thereby simplifying reaction optimization and ensuring reproducible stereochemical outcomes [1].

Photochemical Isomerization and Hydrogen-Abstraction Studies

Laboratories investigating photochemical molecular switches or light-induced radical formation should utilize the (Z)-isomer of this azlactone. Its well-documented dual photochemical pathways—geometric isomerization to the (E)-isomer and hydrogen abstraction from protic solvents—provide a benchmark system for mechanistic studies and for calibrating quantum yield measurements .

Quality Control of Isomeric Purity in Azlactone Intermediates

Procurement and QC departments can employ melting point determination (165–167 °C) as a rapid, cost-effective verification step to confirm the isomeric purity of received batches. A significant deviation from this narrow melting range may indicate contamination with the (E)-isomer or other impurities, which would compromise the stereochemical integrity of downstream transformations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylidene-2-phenyl-2-oxazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.